molecular formula C16F34 B049014 Perfluorohexadecane CAS No. 355-49-7

Perfluorohexadecane

Cat. No.: B049014
CAS No.: 355-49-7
M. Wt: 838.12 g/mol
InChI Key: AQPUCGPFMVEJGS-UHFFFAOYSA-N
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Description

Perfluorohexadecane, also known as tetratriacontafluorohexadecane, is a fluorocarbon with the molecular formula C16F34. It is a fully fluorinated compound, meaning all hydrogen atoms in the hexadecane molecule are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and unique physical properties, such as low surface tension and high density .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohexadecane can be synthesized through the electrochemical fluorination of hexadecane. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the replacement of hydrogen atoms with fluorine atoms. The reaction is typically carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, this compound is produced using a similar electrochemical fluorination process. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operators .

Chemical Reactions Analysis

Types of Reactions: Perfluorohexadecane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone; elevated temperatures and pressures.

    Reduction: Lithium aluminum hydride; controlled conditions.

    Substitution: Sodium amide; liquid ammonia.

Major Products Formed:

Mechanism of Action

The mechanism of action of perfluorohexadecane is primarily based on its physical properties rather than chemical reactivity. Its high density and low surface tension allow it to spread evenly across surfaces, forming a protective barrier. In biological systems, it interacts with cell membranes, enhancing permeability and facilitating the transport of molecules .

Comparison with Similar Compounds

    Perfluorooctane: Another fully fluorinated compound with similar properties but a shorter carbon chain.

    Perfluorodecalin: A fluorocarbon with a bicyclic structure, used in similar applications but with different physical properties.

    Perfluorotributylamine: A fluorinated amine with applications in medicine and industry.

Uniqueness of Perfluorohexadecane: this compound stands out due to its longer carbon chain, which provides higher thermal stability and density compared to shorter fluorocarbons. Its unique combination of properties makes it suitable for specialized applications where other fluorocarbons may not perform as effectively .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontafluorohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16F34/c17-1(18,3(21,22)5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)47)2(19,20)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(48,49)50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPUCGPFMVEJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16F34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188997
Record name Perfluorohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-49-7
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Tetratriacontafluorohexadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorohexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorohexadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does perfluorohexadecane interact with other fluorinated solvents, and what insights can be gained from studying these interactions?

A2: Researchers have investigated the phase behavior of this compound with solvents like trichlorotrifluoroethylene (Freon F113) and hexafluorobenzene across a range of concentrations and temperatures []. These studies revealed interesting phase transitions, including previously unknown intramolecular transitions. By analyzing the liquidus curves, researchers can determine the Flory-Huggins interaction parameter, which provides insights into the thermodynamic compatibility of these mixtures and helps assess their suitability as solvents for various applications.

Q2: What are the key thermodynamic properties of this compound?

A3: Various studies, including those utilizing differential scanning calorimetry (DSC) and transpiration methods, have determined important thermodynamic properties of this compound. Specifically, its fusion enthalpy is 38.7 ± 0.1 kJ·mol–1 with a fusion temperature of 399.7 K []. These properties are crucial for understanding its behavior in different temperature ranges and its potential applications in areas like material science and chemical engineering.

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